- Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

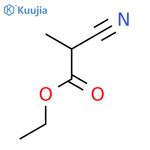

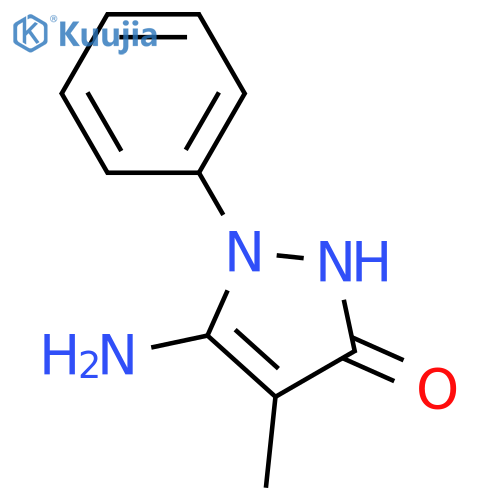

Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

934397-98-5 structure

Produktname:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

- 5-Amino-4-methyl-1-phenyl-3-pyrazolol

- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one

- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol

- 3078AJ

- SB40061

- SY257685

- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #

- 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one

- 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)

- 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one

- MFCD32062404

- 934397-98-5

- SCHEMBL13860420

- CS-0341371

- InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14

- MFCD20704330

- DB-088637

- AC8988

- SCHEMBL21622380

-

- MDL: MFCD32062404

- Inchi: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)

- InChI-Schlüssel: IUURCNSBVAESQR-UHFFFAOYSA-N

- Lächelt: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1

Berechnete Eigenschaften

- Genaue Masse: 189.090212g/mol

- Monoisotopenmasse: 189.090212g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 1

- Komplexität: 279

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 58.4

- XLogP3: 1.3

- Molekulargewicht: 189.21g/mol

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19295-1g |

5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one |

934397-98-5 | 98% | 1g |

¥2629.0 | 2024-07-15 | |

| TRC | A898840-100mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 100mg |

$ 160.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1131386-1g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 95% | 1g |

$340 | 2024-07-28 | |

| Aaron | AR00H3TQ-250mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 98% | 250mg |

$174.00 | 2025-02-12 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-1g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 97% | 1g |

¥2605.69 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-50mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 97% | 50mg |

¥944.35 | 2025-01-20 | |

| 1PlusChem | 1P00H3LE-250mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | ≥98% | 250mg |

$208.00 | 2024-04-20 | |

| 1PlusChem | 1P00H3LE-10g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | ≥98% | 10g |

$1125.00 | 2024-04-20 | |

| 1PlusChem | 1P00H3LE-100mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | ≥98% | 100mg |

$180.00 | 2024-04-20 | |

| Aaron | AR00H3TQ-10g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 98% | 10g |

$1082.00 | 2025-02-12 |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C

Referenz

- Crystal form of pyrrolidinyl urea derivative and application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide ; 10 - 15 h, rt → 130 °C; 130 °C → rt

1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C

1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C

Referenz

- Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C; 110 °C → rt

Referenz

- Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 72 h, 110 °C

Referenz

- Pyrrolidinyl urea derivatives and application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C

Referenz

- Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Referenz

- Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Verwandte Literatur

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one) Verwandte Produkte

- 1361702-07-9(5'-Iodo-3'-methyl-2,3,5-trichlorobiphenyl)

- 2248223-95-0(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetate)

- 1391733-75-7(2-(Fluoromethyl)pyrimidin-5-ol)

- 1113121-35-9(N-benzyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide)

- 37844-24-9(5-(4-Methoxyphenyl)amino-1,3,4-thiadiazole-2-thiol)

- 694-87-1(Benzocyclobutene)

- 887872-43-7(N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylpropanamide)

- 1261856-93-2(6-Hydroxy-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)

- 4931-46-8(N-(3-Methyl-2-pyridyl)formamide)

- 536-60-7(4-Isopropylbenzyl alcohol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):153.0/197.0